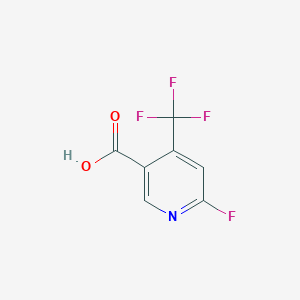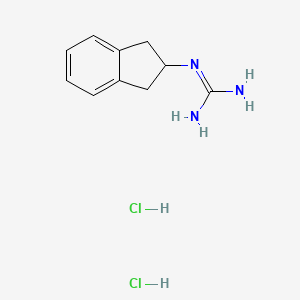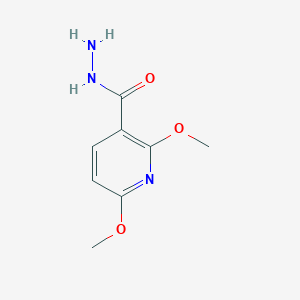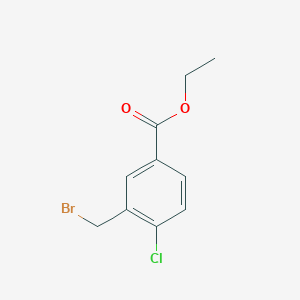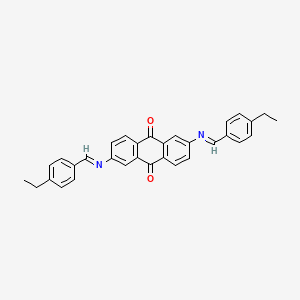
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione is a synthetic organic compound with the molecular formula C32H26N2O2. It is known for its distinctive structure, which includes two ethylbenzylideneamino groups attached to an anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione typically involves the condensation of 2,6-diaminoanthraquinone with 4-ethylbenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene.
Substitution: The ethylbenzylideneamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives. Substitution reactions can lead to a variety of functionalized compounds .
Applications De Recherche Scientifique
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical and electronic properties
Mécanisme D'action
The mechanism of action of 2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis((4-dimethylaminobenzylidene)amino)anthracene-9,10-dione
- 2,6-Bis((4-methoxybenzylidene)amino)anthracene-9,10-dione
- 2,6-Bis((4-chlorobenzylidene)amino)anthracene-9,10-dione
Uniqueness
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione is unique due to the presence of ethyl groups on the benzylideneamino moieties. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
106159-41-5 |
|---|---|
Formule moléculaire |
C32H26N2O2 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
2,6-bis[(4-ethylphenyl)methylideneamino]anthracene-9,10-dione |
InChI |
InChI=1S/C32H26N2O2/c1-3-21-5-9-23(10-6-21)19-33-25-13-15-27-29(17-25)31(35)28-16-14-26(18-30(28)32(27)36)34-20-24-11-7-22(4-2)8-12-24/h5-20H,3-4H2,1-2H3 |
Clé InChI |
YYOGUDMOCVJQLJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)N=CC5=CC=C(C=C5)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


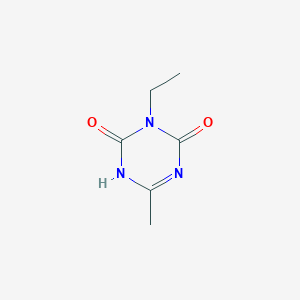
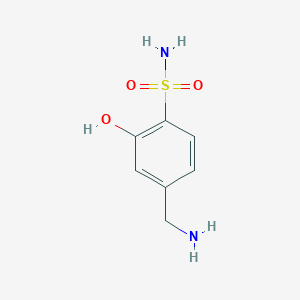



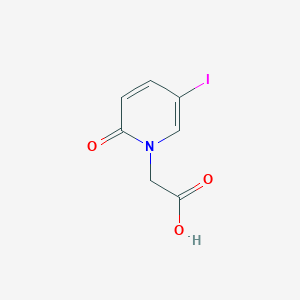

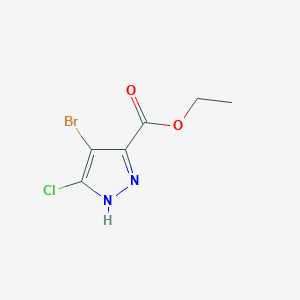
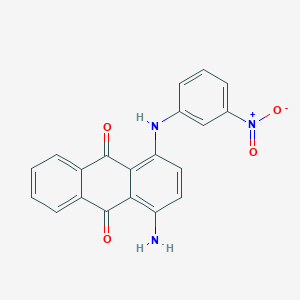
![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)
